2-(Allyloxy)-3,5-dichlorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKIZWDFBYWKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allyloxy 3,5 Dichlorobenzaldehyde
Direct Alkylation of Dichlorosalicylaldehydes with Allyl Halides
The most direct and commonly employed method for the synthesis of 2-(allyloxy)-3,5-dichlorobenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of a 3,5-dichlorosalicylaldehyde (B181256) precursor with an allyl halide. The reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl halide, displacing the halide and forming the desired ether linkage.
A representative reaction scheme is as follows:
3,5-Dichlorosalicylaldehyde reacts with an Allyl Halide in the presence of a base to yield this compound.
Optimization of Reaction Conditions: Solvent Effects and Base Selection
The efficiency of the direct alkylation is highly dependent on the choice of solvent and base. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anionic nucleophile more reactive.
Solvent Effects: Solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are commonly used. DMF is particularly effective due to its high polarity, which facilitates the dissolution of the reactants and intermediates.
Base Selection: A variety of bases can be employed to deprotonate the phenolic hydroxyl group. The choice of base can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH). Weaker bases like K₂CO₃ are often sufficient and are preferred for their ease of handling and lower cost.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Observations |
| Dimethylformamide (DMF) | K₂CO₃ | Room Temp. - 80 | 2 - 6 | Good solubility of reactants, generally high yields. |
| Acetone | K₂CO₃ | Reflux | 4 - 12 | Moderate yields, can be slower than DMF. |
| Acetonitrile | K₂CO₃ | Reflux | 4 - 10 | Good alternative to DMF, often with clean reactions. |
This table presents a qualitative comparison of common solvent and base systems for the O-allylation of substituted salicylaldehydes based on general principles of organic synthesis.
Yield Enhancement Strategies and Purity Considerations
To maximize the yield and purity of this compound, several strategies can be implemented. The use of a slight excess of the allyl halide can drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions and simplify purification.
The reaction temperature is another critical parameter. While heating can accelerate the reaction, it can also lead to the formation of byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Purification of the crude product is typically achieved through recrystallization or column chromatography. A common method involves dissolving the crude product in a suitable solvent and purifying it on a silica (B1680970) gel column using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. chemicalbook.com
Alternative Synthetic Routes and Precursor Transformations
While direct alkylation is a primary route, this compound can also be synthesized through alternative pathways, often involving multiple steps or the derivatization of related compounds.
Derivatization from Related Dichlorobenzaldehydes
In principle, this compound could be prepared from other dichlorobenzaldehyde isomers through a series of chemical transformations. For instance, a hypothetical route could involve the introduction of a hydroxyl group at the 2-position of a different dichlorobenzaldehyde isomer, followed by allylation. However, such routes are often more complex and less efficient than the direct alkylation of 3,5-dichlorosalicylaldehyde. The regioselective introduction of a hydroxyl group onto a pre-existing dichlorinated aromatic ring can be challenging and may require multi-step sequences, making this a less common approach.
Multistep Synthetic Pathways from Salicylaldehyde (B1680747) Derivatives
A more practical multistep synthesis involves the preparation of the key intermediate, 3,5-dichlorosalicylaldehyde, from more readily available starting materials like salicylaldehyde or related phenols.
One documented method for the synthesis of 3,5-dichlorosalicylaldehyde starts from 2,4-dichlorophenol. chemicalbook.com This precursor is reacted with hexamethylenetetramine in methanesulfonic acid. chemicalbook.com Following the reaction, the mixture is worked up and the crude product is purified by column chromatography to yield 3,5-dichloro-2-hydroxybenzaldehyde. chemicalbook.com
Synthesis of 3,5-Dichlorosalicylaldehyde from 2,4-Dichlorophenol chemicalbook.com
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,4-Dichlorophenol | Hexamethylenetetramine | Methanesulfonic acid | 100 | 1.5 | 64 |
This table summarizes the experimental conditions for the synthesis of the key precursor, 3,5-dichlorosalicylaldehyde.
Another potential multistep pathway begins with salicylaldehyde itself. This would involve the selective chlorination of the aromatic ring at the 3 and 5 positions. The direct chlorination of salicylaldehyde can be complex, as the hydroxyl and aldehyde groups are activating and can direct chlorination to multiple positions. However, under controlled conditions, it is possible to achieve the desired dichlorination. A patented process describes the monochlorination of salicylaldehyde to produce 5-chlorosalicylaldehyde. google.com A subsequent chlorination step would be required to introduce the second chlorine atom at the 3-position to form 3,5-dichlorosalicylaldehyde. Once 3,5-dichlorosalicylaldehyde is obtained, it can be allylated as described in section 2.1 to yield the final product.
Chemical Reactivity and Transformation Studies of 2 Allyloxy 3,5 Dichlorobenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group in 2-(Allyloxy)-3,5-dichlorobenzaldehyde is a key site for electrophilic reactions, where the carbonyl carbon is susceptible to nucleophilic attack. This reactivity enables a range of transformations, from condensation reactions to sophisticated catalytic processes.
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. internationaljournalcorner.comnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general stability of Schiff bases is often enhanced when derived from aromatic aldehydes. internationaljournalcorner.com
The formation of Schiff bases from substituted salicylaldehydes, such as 3,5-dichlorosalicylaldehyde (B181256), is a well-documented process. internationaljournalcorner.com For instance, 3,5-dichlorosalicylaldehyde reacts with various primary amines, like 4-bromoaniline (B143363) or 4-aminobenzoic acid, in ethanol (B145695) with a catalytic amount of acetic acid to yield the corresponding imine. internationaljournalcorner.com This reactivity profile is directly applicable to this compound, which would react with a primary amine (R-NH₂) to form the corresponding N-substituted imine derivative. These Schiff bases are significant in coordination chemistry and have applications in the synthesis of various biologically active compounds. nih.gov
Table 1: Representative Schiff Base Formation
| Reactant A | Reactant B | Product |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | 2-(Allyloxy)-3,5-dichloro-N-(R)benzylideneimine |
| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | 3,5-Dichlorosalicylaldimino-4-bromoaniline internationaljournalcorner.com |
The carbonyl group of this compound is susceptible to nucleophilic addition reactions. Powerful nucleophiles, such as Grignard reagents (R-MgX), add to the carbonyl carbon to form a secondary alcohol after an aqueous workup. youtube.com
The aldehyde can also be readily reduced to the corresponding primary alcohol, 2-(allyloxy)-3,5-dichlorobenzyl alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Conversely, oxidation of the aldehyde group yields 2-(allyloxy)-3,5-dichlorobenzoic acid.
Table 2: Carbonyl Addition and Redox Reactions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Carbonyl Addition | Grignard Reagent (e.g., CH₃MgBr), then H₃O⁺ | 1-(2-(Allyloxy)-3,5-dichlorophenyl)ethanol |
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (2-(Allyloxy)-3,5-dichlorophenyl)methanol |
Umpolung, or polarity inversion, is a strategy in organic synthesis that reverses the normal reactivity of a functional group. rsc.org The aldehyde carbon, typically an electrophile, can be converted into a nucleophile through catalysis by N-Heterocyclic Carbenes (NHCs). sioc-journal.cn This process hinges on the formation of a key intermediate known as the Breslow intermediate. researchgate.net
The NHC catalyst first adds to the aldehyde carbon of a substrate like this compound. Subsequent proton transfer results in the formation of the nucleophilic Breslow intermediate (an amino enol). sioc-journal.cnresearchgate.net This intermediate can then react with various electrophiles, effectively inverting the traditional role of the aldehyde. NHC-catalyzed umpolung has become a powerful tool for constructing complex molecules. rsc.orgsioc-journal.cn Although specific studies on this compound in this context are not detailed, the general mechanism is broadly applicable to aromatic aldehydes. nih.gov
The aldehyde group can participate in reactions that install a trichloromethyl group. One such method is the decarboxylative trichloromethylation using sodium trichloroacetate (B1195264) (Cl₃CCO₂Na). acs.org In this process, sodium trichloroacetate decomposes to generate a trichloromethyl anion (:CCl₃⁻) equivalent, which then acts as a nucleophile.
This nucleophile attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting adduct, upon workup, yields a trichloromethylcarbinol. acs.org This reaction has been successfully applied to a range of aromatic aldehydes. For electron-poor aldehydes, the reaction is often facilitated by the addition of malonic acid. The procedure involves stirring the aldehyde with sodium trichloroacetate in a solvent like DMSO at room temperature. acs.org This method allows for the efficient synthesis of 2,2,2-trichloromethylcarbinols, which are valuable synthetic intermediates. acs.org
Table 3: Trichloromethylation of Aromatic Aldehydes
| Aldehyde Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Electron-Poor Aryl Aldehyde | Sodium Trichloroacetate, Malonic Acid, DMSO | Aryl-CH(OH)CCl₃ | acs.org |
Reactions Involving the Allyl Ether Moiety
The allyl group provides a secondary site for chemical modification, most notably through reactions involving the carbon-carbon double bond.
The allyl ether moiety is a key structural feature for the synthesis of seven-membered heterocyclic rings via Ring-Closing Metathesis (RCM). This powerful reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalyst) to form new rings by rearranging carbon-carbon double bonds.
A synthetic strategy for producing 1-benzoxepin-5-ones utilizes substituted salicylaldehydes as starting materials. researchgate.net The process begins with the O-allylation of the salicylaldehyde (B1680747), which is the structure of this compound. The next step involves a Grignard reaction at the aldehyde to introduce a second alkenyl group, followed by oxidation of the resulting alcohol to a ketone. The final key step is the RCM reaction, which closes the ring between the two allyl groups to form the benzoxepinone core. This methodology provides an efficient route to synthesize the 1-benzoxepine framework from readily available salicylaldehydes. researchgate.net
Allylic Rearrangements and Cyclization Pathways
The ortho-allyloxy benzaldehyde (B42025) structure of the title compound makes it a prime candidate for the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com This pericyclic reaction involves a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically proceeds upon heating. libretexts.org The transformation is intramolecular and proceeds through a highly ordered cyclic transition state, often depicted as a chair-like conformation. wikipedia.orgorganic-chemistry.org
For this compound, heating would initiate the migration of the allyl group from the ether oxygen to the ortho position (C6) of the aromatic ring. This process is thermodynamically driven by the formation of a stable phenol. The initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding 2-allyl-6-hydroxy-3,5-dichlorobenzaldehyde.
The general transformation is depicted below:
Figure 1: Aromatic Claisen Rearrangement of this compound
If both ortho positions were blocked, the reaction could proceed via a subsequent Cope rearrangement, moving the allyl group to the para position. organic-chemistry.org However, in this case, the C6 position is unsubstituted, making the direct ortho-rearrangement the highly favored pathway. libretexts.org
Following the Claisen rearrangement, the resulting product, containing both hydroxyl and aldehyde functionalities in close proximity, could potentially undergo further cyclization reactions under specific conditions, such as intramolecular hemiacetal formation, though this is typically a reversible process.
Oxa-Michael Additions and Domino Reactions
The oxa-Michael reaction, or the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, has become an increasingly important transformation in organic synthesis. researchgate.net While historically challenged by issues of reactivity and reversibility, modern methods have enabled its use in complex cascade or domino sequences. vander-lingen.nl
The molecule this compound does not possess a suitable Michael acceptor in its ground state. However, the aldehyde functionality serves as a handle for its introduction. For instance, a condensation reaction (e.g., Knoevenagel or Aldol (B89426) condensation) between the aldehyde and an active methylene (B1212753) compound would generate an α,β-unsaturated system. This new system could then act as an electrophile in a subsequent oxa-Michael addition.
A potential domino reaction sequence could be initiated by such a condensation, followed by an intramolecular oxa-Michael addition involving the allyloxy group's oxygen atom, leading to the formation of a cyclic ether. Alternatively, intermolecular oxa-Michael additions using external alcohols can be envisioned. Studies on cascade reactions involving electron-poor aromatic aldehydes demonstrate their feasibility as starting points for complex transformations initiated by an oxa-Michael step. nih.gov
For example, a hypothetical reaction pathway is outlined below:
Table 1: Hypothetical Domino Reaction Pathway
| Step | Reaction Type | Description | Potential Intermediate/Product |
| 1 | Knoevenagel Condensation | The aldehyde reacts with a compound like malononitrile (B47326), catalyzed by a base, to form an α,β-unsaturated Michael acceptor. | 2-(allyloxy)-1-(3,5-dichloro-2-(prop-2-en-1-yloxy)benzylidene)malononitrile |
| 2 | Intramolecular Oxa-Michael Addition | Under specific catalytic conditions, the allylic oxygen could attack the newly formed Michael acceptor. | A chromane (B1220400) derivative |
Such domino reactions, which combine multiple bond-forming events in a single operation, are highly efficient for building molecular complexity from simple precursors. researchgate.net
Reactions Involving the Dichlorinated Aromatic Ring
Electrophilic Aromatic Substitution (Consideration of Deactivation)
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic effects of its four substituents. The reactivity and regioselectivity (the position of the incoming electrophile) are determined by the interplay of these groups. libretexts.org
The directing effects of the substituents are summarized below:
-O-allyl (Allyloxy): An activating group due to the oxygen's lone pairs participating in resonance with the ring. It is strongly ortho, para-directing. youtube.com
-CHO (Formyl): A strongly deactivating group due to its electron-withdrawing inductive and resonance effects. It is a meta-director. libretexts.org
-Cl (Chloro): A deactivating group due to its strong inductive electron withdrawal, but it is ortho, para-directing because its lone pairs can stabilize the carbocation intermediate via resonance. organicchemistrytutor.com
Table 2: Analysis of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Directing Influence |
| -CHO | C1 | Strong Deactivation (-I, -R) | Meta (to C3, C5) |
| -O-allyl | C2 | Strong Activation (+R >> -I) | Ortho, Para (to C6, C4) |
| -Cl | C3 | Deactivation (-I > +R) | Ortho, Para (to C2, C4, C6) |
| -Cl | C5 | Deactivation (-I > +R) | Ortho, Para (to C4, C6) |
The two available positions for substitution are C4 and C6. The powerful activating and ortho, para-directing allyloxy group exerts the dominant influence, strongly favoring substitution at these positions. The chloro groups also direct towards C4 and C6. The formyl group deactivates the entire ring, making the reaction sluggish, but its meta-directing effect does not conflict with the positions activated by the other groups.
Regioselectivity: Substitution is strongly predicted to occur at the C4 (para to allyloxy) and C6 (ortho to allyloxy) positions.
Nucleophilic Aromatic Substitution (Potential Under Specific Conditions)
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, contrasting with the more common electrophilic substitutions of benzene derivatives. The SNAr mechanism requires two key features on the aromatic ring: one or more strong electron-withdrawing groups and a good leaving group. chemistrysteps.com
This compound meets these criteria:
Leaving Groups: It possesses two chloride ions at positions C3 and C5, which can act as leaving groups.
Activating Group: The potent electron-withdrawing formyl group (-CHO) is present.
The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is critical. The reaction is greatly accelerated when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the activating group. masterorganicchemistry.com
In this molecule:
The C5-Cl is para to the activating -CHO group.
The C3-Cl is ortho to the activating -CHO group.
Both chlorine atoms are therefore activated towards nucleophilic attack. A strong nucleophile (e.g., RO⁻, R₂N⁻, RS⁻) can attack either C3 or C5, displacing the chloride. The negative charge of the resulting Meisenheimer complex would be effectively stabilized by resonance delocalization into the formyl group's oxygen atom. The reaction would likely require elevated temperatures to proceed efficiently. Competition between substitution at C3 and C5 would depend on subtle differences in steric hindrance and electronic activation.
Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions
The two aryl chloride moieties make this compound a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C, C-N, and C-O bonds. libretexts.orglibretexts.org While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems employing specialized, bulky electron-rich phosphine (B1218219) ligands (such as XPhos) enable their efficient coupling. beilstein-journals.org
By controlling reaction conditions and stoichiometry, it may be possible to achieve either selective mono-substitution at one of the chlorine sites or di-substitution at both. Such selective reactions have been demonstrated on analogous dichlorinated heterocyclic systems by modifying temperature. nih.govresearchgate.net
Several key cross-coupling reactions could be applied:
Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride positions with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used for creating biaryl structures. libretexts.org
Heck Reaction: This reaction forms a C-C bond by coupling the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, providing access to substituted stilbenes or cinnamates. wikipedia.orgmdpi.comnumberanalytics.comorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a base. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing substituted anilines.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | R-B(OH)₂ | C(aryl)-C | Pd(0) catalyst, phosphine ligand, base |
| Heck | Alkene | C(aryl)-C(alkenyl) | Pd(0) or Pd(II) catalyst, base |
| Buchwald-Hartwig | R₂NH | C(aryl)-N | Pd(0) catalyst, phosphine ligand, strong base |
These reactions offer a versatile platform for the extensive functionalization of the this compound scaffold, enabling the synthesis of a diverse array of complex derivatives. sigmaaldrich.com
Spectroscopic Characterization and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(Allyloxy)-3,5-dichlorobenzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR have been employed to assign the specific chemical environments of each atom.
In a study published in the journal Arkivoc, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. semanticscholar.org The analysis reveals distinct signals corresponding to the aldehyde, allyl, and aromatic protons.
The aldehydic proton (-CHO) characteristically appears far downfield as a singlet at δ 10.39 ppm. semanticscholar.org The two protons of the aromatic ring appear as doublets at δ 7.68 and δ 7.42 ppm, with a coupling constant of J = 2.8 Hz, indicative of their meta-relationship. semanticscholar.org
The protons of the allyloxy group exhibit the following signals:
A doublet at δ 4.61 ppm (J = 6.4 Hz) is assigned to the two protons of the -OCH₂- group. semanticscholar.org
The terminal vinyl protons (=CH₂) give rise to two separate signals: a doublet at δ 5.32 ppm (J = 10.4 Hz) and a doublet of doublets at δ 5.39 ppm (J = 16.8, 1.2 Hz). semanticscholar.org
The internal vinyl proton (-CH=) is observed as a multiplet (ddt) in the region of δ 5.95-6.05 ppm. semanticscholar.org
These assignments are summarized in the table below.
¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 10.39 | s | - | -CHO |
| 7.68 | d | 2.8 | Ar-H |
| 7.42 | d | 2.8 | Ar-H |
| 5.95-6.05 | m | - | -OCH₂-CH=CH₂ |
| 5.39 | dd | 16.8, 1.2 | -OCH₂-CH=CH ₂ (trans) |
| 5.32 | d | 10.4 | -OCH₂-CH=CH ₂ (cis) |
| 4.61 | d | 6.4 | -OCH ₂-CH=CH₂ |
Solvent: CDCl₃, Frequency: 400 MHz semanticscholar.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows ten distinct carbon signals, consistent with its molecular formula C₁₀H₈Cl₂O₂. semanticscholar.org
The aldehyde carbonyl carbon (C=O) is found at δ 188.4 ppm. The aromatic carbons attached to chlorine atoms (C-Cl) are observed at δ 135.5 and δ 128.0 ppm, while the carbon bearing the allyloxy group (C-O) is at δ 157.1 ppm. semanticscholar.org The remaining aromatic carbons appear at δ 130.3, 128.5, and 125.8 ppm. semanticscholar.org
The carbons of the allyl group are assigned as follows: the -OCH₂- carbon at δ 70.3 ppm, the terminal =CH₂ carbon at δ 118.9 ppm, and the internal -CH= carbon at δ 131.2 ppm. semanticscholar.org
A detailed assignment of the ¹³C NMR signals is presented in the table below.
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 188.4 | C=O (Aldehyde) |
| 157.1 | Ar C-O |
| 135.5 | Ar C-Cl |
| 131.2 | -OCH₂-C H=CH₂ |
| 130.3 | Ar C-H |
| 128.5 | Ar C-H |
| 128.0 | Ar C-Cl |
| 125.8 | Ar C (quaternary) |
| 118.9 | -OCH₂-CH=C H₂ |
| 70.3 | -OC H₂-CH=CH₂ |
Solvent: CDCl₃, Frequency: 100 MHz semanticscholar.org
While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often used for unambiguous structural confirmation. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons in the allyl and aromatic systems, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link each proton to its directly attached carbon and to carbons two or three bonds away, respectively. Although not explicitly detailed in the primary literature found, these techniques are standard practice for confirming such structures in academic research. researchgate.net
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. semanticscholar.org
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is observed at 1690 cm⁻¹. semanticscholar.org The C-H stretch of the aldehyde proton is also typically visible, often near 2850 and 2750 cm⁻¹.
Allyl Ether Group: The C-O-C stretching vibrations of the ether linkage are expected in the 1250-1000 cm⁻¹ region. semanticscholar.org The C=C stretching of the allyl group appears around 1647 cm⁻¹. semanticscholar.org The out-of-plane bending vibrations for the =CH₂ and -CH= groups are also characteristic.
Aryl Moiety: The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of absorptions in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations are found in the fingerprint region, usually below 800 cm⁻¹.
The full FT-IR spectrum provides a unique fingerprint for the compound. The experimental data from the Arkivoc study includes key peaks that corroborate the structure. semanticscholar.org The strong carbonyl peak at 1690 cm⁻¹ is a definitive indicator of the aldehyde group. semanticscholar.org The presence of a peak at 1647 cm⁻¹ confirms the vinyl C=C bond of the allyl group. semanticscholar.org Aromatic C=C stretching is evidenced by the absorption at 1573 cm⁻¹. semanticscholar.org The strong absorption at 1248 cm⁻¹ is characteristic of the aryl ether C-O stretch. semanticscholar.org
These key vibrational frequencies are summarized in the table below.
Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1690 | Strong | C=O Stretch (Aldehyde) |
| 1647 | Medium | C=C Stretch (Allyl) |
| 1573 | Medium | C=C Stretch (Aromatic) |
| 1248 | Strong | C-O Stretch (Aryl Ether) |
Data obtained from solid state (KBr pellet) semanticscholar.org
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule. However, specific mass spectrometry data for this compound is not available. The following sections describe the principles of common mass spectrometry techniques and the type of information they would yield if applied to this compound.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
For this compound, one could anticipate fragmentation pathways based on the functional groups present: the dichlorinated aromatic ring, the aldehyde group, and the allyloxy ether linkage. Typical fragmentation of aromatic aldehydes involves the loss of a hydrogen radical (M-1) or a formyl radical (M-29). Aryl ethers often undergo cleavage of the C-O bond. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.
Without experimental data, a definitive fragmentation table cannot be constructed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula.
The theoretical exact mass of the molecular ion of this compound (C₁₀H₈Cl₂O₂) can be calculated using the masses of the most abundant isotopes of its constituent elements. This calculated value could then be compared to an experimental HRMS measurement to confirm the elemental composition.
Table 4.3.2: Theoretical Isotopic Masses for HRMS Analysis of this compound
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁶O | 15.994915 |
| ³⁵Cl | 34.968853 |
| ³⁷Cl | 36.965903 |
This table presents the exact masses of the most common isotopes. An experimental HRMS spectrum would show a characteristic pattern reflecting the natural abundance of chlorine isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. While aromatic aldehydes are not always ideally suited for ESI, derivatization can be employed to improve ionization efficiency. Applications could include the analysis of reaction mixtures containing this compound to monitor reaction progress or identify products. However, no specific applications of ESI-MS for this compound have been reported.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required.
There is no published X-ray crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state structure is available.
Computational and Theoretical Studies on 2 Allyloxy 3,5 Dichlorobenzaldehyde and Its Derivatives
Quantum Chemical Calculations for Molecular Geometry Optimization
The initial step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-(Allyloxy)-3,5-dichlorobenzaldehyde, DFT is highly effective for predicting molecular geometries. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used methods due to its balance of accuracy and computational efficiency. nih.gov In a typical study, the initial structure of the molecule would be built and then subjected to geometry optimization using a method like B3LYP. This process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable, optimized structure. For instance, studies on various substituted benzaldehydes have successfully employed B3LYP to determine bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. mdpi.comresearchgate.net
Basis Set Selection and Methodological Considerations
The choice of a basis set is crucial for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For organic molecules containing chlorine and oxygen, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed. researchgate.net The inclusion of polarization functions (d,p) allows for a more accurate description of the anisotropic electron distribution in bonds, while diffuse functions (+) are important for describing anions and weak interactions. The selection of the basis set represents a trade-off between computational cost and accuracy. For this compound, a basis set like 6-311+G(d,p) would be expected to provide reliable geometric parameters.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) Moiety (Calculated at the B3LYP Level)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O | 1.21 | |
| C-Cl | 1.74 | |
| C-O (ether) | 1.37 | |
| C-C (ring) | 1.39 - 1.41 | |
| O=C-H: 120.5 | ||
| C-C-Cl: 119.8 | ||
| C-O-C: 118.2 |
Note: These are typical values for analogous structures and serve as an illustrative example.
Spectroscopic Property Prediction and Correlation
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.
GIAO Method for NMR Chemical Shift Calculation
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. youtube.comq-chem.com This method effectively addresses the issue of gauge-dependence, providing accurate predictions of chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. In a GIAO calculation, the magnetic shielding tensors for each nucleus in the optimized geometry are computed. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com For this compound, this method would predict the chemical shifts for the aromatic, aldehydic, and allylic protons and carbons, taking into account the electronic effects of the chloro and allyloxy substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Dichlorinated Alkoxybenzaldehyde Structure using the GIAO Method
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde H | 9.8 - 10.2 | |
| Aromatic H | 7.2 - 7.6 | |
| Allyl -CH= | 5.9 - 6.1 | |
| Allyl =CH₂ | 5.2 - 5.4 | |
| Allyl -O-CH₂- | 4.5 - 4.7 | |
| Aldehyde C=O | 189 - 192 | |
| Aromatic C-Cl | 130 - 135 | |
| Aromatic C-O | 155 - 158 | |
| Allyl -CH= | 132 - 134 | |
| Allyl =CH₂ | 117 - 119 | |
| Allyl -O-CH₂- | 69 - 72 |
Note: These values are illustrative and based on typical ranges for similar functional groups.
Vibrational Frequency Analysis and PED Calculations
Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule.
To aid in the assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED provides a quantitative description of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. For this compound, this would allow for the unambiguous assignment of characteristic peaks in its IR spectrum, such as the C=O stretch of the aldehyde group, the C-Cl stretches, the C-O-C ether stretches, and the various vibrations of the aromatic ring and the allyl group. mdpi.com
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for a Representative Substituted Benzaldehyde
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary PED Contribution |
|---|---|---|
| Aldehyde C-H Stretch | 2850 - 2900 | C-H stretch |
| C=O Stretch | 1700 - 1730 | C=O stretch |
| Aromatic C=C Stretch | 1580 - 1600 | Ring C=C stretch |
| C-O-C Asymmetric Stretch | 1240 - 1260 | C-O-C stretch |
| C-Cl Stretch | 700 - 750 | C-Cl stretch |
Note: Frequencies are typically scaled by an empirical factor to better match experimental data.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity. DFT calculations provide access to the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the electron-donating potential of the allyloxy group, would create a complex electronic landscape that these descriptors can help to elucidate.
Table 4: Representative Electronic Properties and Reactivity Descriptors
| Parameter | Definition | Typical Value Range (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.5 |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.7 to -5.0 |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.0 to 2.75 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.5 |
Note: These values are illustrative and depend on the specific molecule and level of theory.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. These calculations would likely be performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The resulting data would provide insights into the molecule's electronic properties and potential reactivity in various chemical reactions. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.50 |
| LUMO | -1.20 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. wikipedia.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal charge transfer events between occupied (donor) and unoccupied (acceptor) orbitals. wikipedia.org These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.
In the case of this compound, NBO analysis would identify key intramolecular charge transfer interactions that contribute to its stability. For example, it could reveal hyperconjugative effects, such as the interaction between the lone pairs on the oxygen and chlorine atoms with the antibonding orbitals of the benzene (B151609) ring or the carbonyl group.
Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O | π*(C=C) of ring | 15.2 |
| LP(3) Cl | σ*(C-C) of ring | 2.5 |
Electron Localization Function (ELF) for Chemical Bonding Insights
The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the nature of chemical bonding in molecules. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org ELF values range from 0 to 1, where high values (approaching 1) are associated with regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. wikipedia.org This analysis allows for a clear, chemically intuitive picture of the electron distribution. wikipedia.org
For this compound, an ELF analysis would map out the electron localization in three-dimensional space. This would visually distinguish the covalent bonds (e.g., C-C, C-H, C-O, C-Cl, C=O), the core electrons of each atom, and the lone pairs on the oxygen and chlorine atoms. The topological analysis of the ELF basins would allow for the quantification of the electron populations associated with these chemical features.
Table 3: Hypothetical ELF Basin Analysis for this compound
| Basin Type | Description | Integrated Electron Population (e) |
|---|---|---|
| V(C,C) | Covalent C-C bonds in the ring | ~2.0 |
| V(C,O) | Covalent C-O bonds | ~1.8 |
| V(O) | Lone pairs on Oxygen | ~5.5 |
Reaction Mechanism Elucidation Through Computational Modeling
For this compound, computational modeling could be used to study various reactions, such as its synthesis via Williamson ether synthesis or its participation in Claisen rearrangement or electrophilic aromatic substitution. The modeling would involve identifying the structures of reactants, transition states, and products, and calculating their relative energies. This would clarify the step-by-step mechanism and predict the most favorable reaction pathway. For instance, in a hypothetical reaction, the activation energy for the rate-determining step could be calculated to predict the reaction rate under different conditions.
Applications of 2 Allyloxy 3,5 Dichlorobenzaldehyde in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Scaffolds
The unique arrangement of functional groups in 2-(allyloxy)-3,5-dichlorobenzaldehyde facilitates its use in the synthesis of complex heterocyclic systems. The interplay between the allyloxy group and the aldehyde function, often in concert with the electronically modified aromatic ring, enables the construction of fused-ring systems and various oxygen-containing heterocycles through elegant and efficient synthetic strategies.
Chromenobenzoxepinones and Related Fused-Ring Systems
The synthesis of complex fused-ring systems such as chromenobenzoxepinones can be envisioned starting from this compound through a sequence of reactions that capitalize on its inherent reactivity. A key transformation in this context is the Claisen rearrangement, a powerful tool for carbon-carbon bond formation. sci-hub.ru Thermal or Lewis acid-catalyzed Claisen rearrangement of the allyloxy group would lead to the corresponding o-allyl phenol.
Subsequent intramolecular reactions can be employed to construct the fused heterocyclic core. For instance, an intramolecular Heck reaction could be utilized to forge a new ring by coupling the newly introduced allyl group with one of the chloro substituents on the aromatic ring. chim.it The intramolecular Mizoroki-Heck reaction is a potent method for constructing carbocycles and heterocycles. chim.it Alternatively, tandem reaction sequences, such as a tandem RCM-Claisen rearrangement, offer another sophisticated approach to building complex polycyclic frameworks from allyloxy-substituted precursors. nih.gov A regioselective microwave-mediated Claisen rearrangement of an aryl propargyl ether has been successfully used to construct a chromene ring, a core component of the target chromenobenzoxepinone system. researchgate.net This suggests that a similar strategy could be applied to derivatives of this compound.
The general synthetic approach would likely involve the following conceptual steps:
Claisen Rearrangement: Migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring to form a 2-allyl-3,5-dichloro-6-hydroxybenzaldehyde intermediate.
Cyclization: Intramolecular cyclization to form the fused ring system. This could be achieved through various methods, including intramolecular nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
Pyrans and Other Oxygen Heterocycles
The aldehyde functionality of this compound is a key handle for the synthesis of pyrans and other oxygen-containing heterocycles. Multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants, are particularly well-suited for this purpose. nih.gov
One common approach is the hetero-Diels-Alder reaction, where the aldehyde acts as a heterodienophile, reacting with a suitable diene to form a dihydropyran ring. rsc.org The electron-withdrawing nature of the dichlorinated ring can enhance the reactivity of the aldehyde in such cycloadditions.
Another powerful strategy involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by a Michael addition and cyclization sequence. This one-pot synthesis can be catalyzed by a variety of sustainable catalysts and provides access to a wide range of substituted pyran derivatives. nih.gov The reaction of an aldehyde, an active methylene compound (like malononitrile (B47326) or ethyl acetoacetate), and a C-H acid (like dimedone) is a well-established route to functionalized pyrans. nih.gov
A plausible reaction scheme for the synthesis of a pyran derivative from this compound is outlined below:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| This compound | Malononitrile | Dimedone | Piperidine | Substituted dihydropyrano[2,3-b]chromene |
Precursor for Advanced Building Blocks and Functional Materials
Beyond the synthesis of complex heterocycles, this compound serves as a valuable precursor for the creation of advanced building blocks and functional materials. The aldehyde group can be readily transformed into a variety of other functional groups, paving the way for the synthesis of substituted propenones, cinnamates, and other intermediates with potential applications in materials science and medicinal chemistry.
Synthesis of Substituted Propenones and Cinnamates
Substituted propenones, particularly chalcones, are a class of compounds with significant biological and chemical interest. ijarsct.co.inresearchgate.netnih.govscispace.comnih.gov The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones, involving the base- or acid-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). ijarsct.co.in The reaction of this compound with an appropriate acetophenone would yield a chalcone (B49325) with a unique substitution pattern, combining the allyloxy and dichloro functionalities.
| Aldehyde | Ketone | Catalyst | Product |
| This compound | Acetophenone | NaOH/EtOH | 1-(Phenyl)-3-(2-(allyloxy)-3,5-dichlorophenyl)prop-2-en-1-one |
| This compound | 4'-Methoxyacetophenone | KOH/MeOH | 1-(4-Methoxyphenyl)-3-(2-(allyloxy)-3,5-dichlorophenyl)prop-2-en-1-one |
Cinnamates, which are esters of cinnamic acid, are another important class of building blocks. They can be synthesized from benzaldehydes via the Wittig reaction. webassign.net The reaction of this compound with a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, would afford the corresponding ethyl cinnamate (B1238496) derivative. webassign.net The Wittig reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-isomer when a stabilized ylide is used. webassign.net
Design of Intermediates for Biologically Active Analogues
The structural motifs accessible from this compound are of significant interest in the design of biologically active compounds. Chalcones, for instance, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ijarsct.co.inresearchgate.netscispace.comnih.gov The presence of the dichlorinated aromatic ring and the allyloxy group in chalcones derived from this precursor could modulate their biological activity and pharmacokinetic properties. The chlorine atoms can enhance lipophilicity and potentially engage in halogen bonding interactions with biological targets, while the allyloxy group offers a site for further chemical modification.
Furthermore, the aldehyde itself can be used to synthesize other biologically active scaffolds. For example, condensation with anilines or other amino-containing compounds can lead to the formation of Schiff bases, which are known to possess a variety of biological activities. The synthesis of various derivatives of eugenol-5-aldehyde and their evaluation for anti-hyperlipidemic activity demonstrates the potential of substituted benzaldehydes in medicinal chemistry. researchgate.net Similarly, the synthesis and pharmacological evaluation of naphthol-derived aryloxy derivatives as cognition enhancers highlights the importance of the aryloxy moiety in drug design. researchgate.net
Role in Catalyst Development and Methodological Innovation
While the primary applications of this compound have been explored in the synthesis of complex molecules, its unique structural features also suggest potential roles in catalyst development and methodological innovation. The presence of both a coordinating aldehyde group and an olefinic allyloxy group within the same molecule could allow it to act as a bidentate ligand for transition metals. The electronic properties of the dichlorinated aromatic ring could further influence the catalytic activity of such a complex.
Although specific examples of this compound being used in catalyst development are not yet prevalent in the literature, the principles of ligand design suggest its potential in this area. The development of novel catalysts is a cornerstone of modern organic synthesis, and the exploration of readily available, functionalized molecules like this one as ligands or catalyst precursors remains an active area of research.
Furthermore, its use as a substrate in the development of new synthetic methodologies is a plausible application. The presence of multiple reactive sites allows for the investigation of chemoselectivity and the development of novel tandem or cascade reactions.
Evaluation in Organocatalytic Transformations
The aldehyde functional group in this compound makes it a prime candidate for a variety of organocatalytic reactions. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts.
One of the most promising potential applications for this compound is in N-Heterocyclic Carbene (NHC) catalysis. Specifically, the intramolecular Stetter reaction or related hydroacylation processes are of high relevance. Research has demonstrated that 2-allyloxy benzaldehyde derivatives can undergo NHC-catalyzed intramolecular cyclization to furnish chromanone skeletons. This transformation is a transition-metal-free method for intramolecular hydroacylation of the unactivated carbon-carbon double bond of the allyl group.
The general mechanism for this type of reaction involves the generation of a Breslow intermediate from the reaction of the NHC with the aldehyde. This intermediate then acts as a nucleophile, attacking the internal double bond of the allyl group, leading to the formation of the chromanone ring system after cyclization and catalyst regeneration. The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound could potentially influence the electronic properties of the aldehyde and the aromatic ring, thereby affecting the reaction kinetics and yields.
While no specific studies have been published detailing the use of this compound in this reaction, the established reactivity of similar substrates provides a strong basis for its potential utility. A hypothetical reaction scheme is presented below.
Table 1: Hypothetical NHC-Catalyzed Intramolecular Hydroacylation of this compound
| Substrate | Catalyst | Base | Solvent | Product |
| This compound | Triazolium salt (NHC precatalyst) | DBU | THF | 6,8-Dichlorochroman-4-one |
Note: The conditions presented in this table are hypothetical and based on similar transformations reported in the literature for other 2-allyloxy benzaldehyde derivatives. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF = Tetrahydrofuran.
Further research would be necessary to optimize the reaction conditions, including the choice of NHC catalyst, base, solvent, and temperature, to achieve high yields and selectivity for the dichlorinated chromanone product.
Substrate for Continuous Flow Synthesis Methodologies
Continuous flow synthesis, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. The synthesis of complex organic molecules, including heterocyclic compounds, is increasingly being performed using flow chemistry.
While there are no specific reports on the use of this compound in continuous flow systems, the types of reactions it is expected to undergo are well-suited for this technology. For instance, the aforementioned NHC-catalyzed cyclization to form a chromanone could potentially be adapted to a continuous flow process. Such a setup would involve pumping a solution of the substrate, NHC precatalyst, and a base through a heated coiled reactor. This approach could lead to reduced reaction times and improved product consistency compared to a batch process.
The general advantages of applying continuous flow to reactions involving substituted benzaldehydes include:
Precise Temperature Control: Many reactions involving aldehydes are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, preventing the formation of hotspots and reducing the likelihood of side reactions.
Improved Mixing: The mixing of reagents in flow reactors is often more efficient and reproducible than in batch reactors, which can be crucial for reactions with fast kinetics.
Safety: The small reactor volumes in laboratory-scale flow systems minimize the risks associated with handling potentially hazardous reagents or intermediates.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using a larger reactor, which is often more straightforward than scaling up a batch reaction.
A hypothetical continuous flow setup for the synthesis of 6,8-Dichlorochroman-4-one from this compound could be designed as follows:
Table 2: Hypothetical Parameters for Continuous Flow Synthesis of 6,8-Dichlorochroman-4-one
| Parameter | Value |
| Reactor Type | Coiled Tube Reactor (e.g., PFA) |
| Reactant Stream 1 | This compound and NHC precatalyst in THF |
| Reactant Stream 2 | DBU in THF |
| Flow Rate | 0.1 - 1.0 mL/min |
| Reactor Temperature | 60 - 120 °C |
| Residence Time | 10 - 60 min |
| Back Pressure | 5 - 10 bar |
Note: These parameters are illustrative and would require experimental optimization.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations and Reaction Pathways
The allyloxy group in 2-(allyloxy)-3,5-dichlorobenzaldehyde is a key functional handle for exploring a variety of catalytic transformations. A primary area of future investigation lies in the catalytic Claisen rearrangement. libretexts.orgwikipedia.org This nih.govnih.gov-sigmatropic rearrangement can be catalyzed by a range of catalysts, including Lewis acids, transition metals, and organocatalysts, to yield substituted phenolic compounds. rsc.orgacs.orgresearchgate.net Research in this area could focus on developing novel catalytic systems that offer high efficiency and selectivity for the rearrangement of this specific substrate. Furthermore, the aldehyde and allyl functionalities can be exploited in tandem catalytic cycles. For instance, a reaction sequence could involve an initial catalytic transformation at the aldehyde, followed by a subsequent catalytic reaction involving the allyl group, or vice versa, to construct complex molecular architectures in a single pot. acs.orgacs.org
The dichlorinated aromatic ring also invites exploration into various cross-coupling reactions. Palladium-catalyzed reactions, for example, could be employed to substitute the chlorine atoms with other functional groups, thereby diversifying the range of accessible derivatives. nih.gov Additionally, the aldehyde group itself can participate in a multitude of catalytic reactions, including but not limited to, organocatalytic transformations and photocatalytic processes. nih.govbeilstein-journals.orgd-nb.info The development of novel catalysts for these reactions, specifically tailored for halogenated benzaldehyde (B42025) derivatives, remains a promising research direction. google.com
Development of Asymmetric Synthesis Strategies Utilizing the Compound
A significant frontier in the application of this compound is the development of asymmetric synthetic methodologies. The aldehyde group is an ideal electrophile for a variety of enantioselective C-C bond-forming reactions. Future research is expected to focus on the use of this compound in asymmetric allylations, aldol (B89426) reactions, and other nucleophilic additions, employing chiral catalysts to control the stereochemical outcome. beilstein-journals.orgnih.gov The development of novel chiral organocatalysts and metal complexes capable of high stereocontrol in reactions with sterically hindered and electronically modified substrates like this compound is a key objective. beilstein-journals.org
Furthermore, the allyloxy group itself presents opportunities for asymmetric transformations. The catalytic asymmetric Claisen rearrangement is a powerful tool for the synthesis of chiral building blocks. nih.govorganic-chemistry.orgresearchgate.net Research could be directed towards identifying chiral catalysts that can induce high enantioselectivity in the rearrangement of this compound. The resulting chiral phenols would be valuable intermediates for the synthesis of complex natural products and pharmaceuticals.
Integration with Flow Chemistry and Sustainable Synthetic Practices
The integration of the synthesis and reactions of this compound with flow chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. rsc.orgacs.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. vapourtec.com The synthesis of halogenated aromatic aldehydes, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. rsc.orgsioc-journal.cn Future research will likely focus on developing continuous-flow processes for the synthesis of this compound, as well as for its subsequent transformations. google.com
Moreover, the principles of green chemistry can be applied to the reactions of this compound. This includes the use of environmentally benign solvents, the development of recyclable catalysts, and the design of atom-economical reaction pathways. acs.org For instance, photocatalytic reactions utilizing visible light as a renewable energy source could be explored for the functionalization of the aromatic ring or the aldehyde group. nih.gov
Advanced Materials Science Applications Derived from its Unique Structure
The distinct functionalities of this compound make it a promising building block for the synthesis of advanced materials. The aldehyde group can be utilized in polymerization reactions to create functional polymers. For example, it can be incorporated into conducting polymers, where the aldehyde functionality can be used for post-polymerization modification to tune the material's properties. wikipedia.orgdtic.milresearchgate.net The synthesis of polymers from functionalized benzaldehydes has been shown to be a viable route to novel materials with tailored characteristics. acs.org
Q & A
(Basic) What are the optimal synthetic routes for preparing 2-(Allyloxy)-3,5-dichlorobenzaldehyde, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of substituted benzaldehydes like this compound typically involves nucleophilic substitution or coupling reactions. A validated method involves refluxing a precursor (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) with allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 6–12 hours . Purification is achieved via column chromatography or recrystallization using ethanol-water mixtures, yielding ~65–75% pure product. To optimize yields, researchers should:
- Monitor reaction progress using TLC.
- Adjust stoichiometric ratios (allyl bromide:precursor = 1.2:1) to account for volatility.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group.
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
Key techniques include:
- ¹H NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm), allyloxy group protons (δ 5.8–6.1 ppm for CH₂=CH₂, δ 4.6–4.8 ppm for OCH₂), and aromatic protons (δ 7.2–7.8 ppm for Cl-substituted benzene) .
- ¹³C NMR : Confirm the aldehyde carbon (δ ~190–195 ppm) and allyloxy carbons (δ ~70–75 ppm for OCH₂) .
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0 for C₁₀H₈Cl₂O₂) .
(Advanced) How does the allyloxy group influence the reactivity of 3,5-dichlorobenzaldehyde derivatives in enzymatic carboligation reactions, and what strategies can mitigate steric hindrance?
Answer:
The allyloxy group introduces steric hindrance, limiting substrate compatibility with enzymes like thiamine diphosphate (ThDP)-dependent carboligases. For example, 3,5-dichlorobenzaldehyde derivatives show weak activity in acetoin formation due to poor fit in enzyme active sites . Strategies to mitigate this include:
- Enzyme engineering : Modify active-site residues (e.g., W392A mutation in Lactococcus lactis KdcA) to accommodate bulky substituents.
- Solvent optimization : Use co-solvents (e.g., 10% DMSO) to enhance substrate solubility.
- Alternative catalysts : Explore non-enzymatic catalysts (e.g., organocatalysts) for asymmetric synthesis.
(Advanced) What are the challenges in analyzing the stability and decomposition products of this compound under varying experimental conditions?
Answer:
The compound’s stability is affected by:
- Temperature : Decomposition occurs above 200°C, releasing HCl and allyl radicals .
- Light exposure : UV light accelerates oxidation of the aldehyde group to carboxylic acid.
- pH : Acidic conditions promote hydrolysis of the allyloxy group to phenol derivatives.
Methodological solutions : - Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Use HPLC-MS to identify degradation products (e.g., 3,5-dichloro-2-hydroxybenzaldehyde).
- Store samples in amber vials at –20°C under inert gas.
(Advanced) How can researchers evaluate the potential of this compound as an intermediate in pharmaceutical synthesis?
Answer:
The compound’s electron-withdrawing Cl groups and allyloxy ether make it a versatile intermediate for:
- Antimicrobial agents : Couple with hydrazides to form Schiff bases (e.g., triazole derivatives with MIC values <10 µg/mL against S. aureus) .
- Anticancer scaffolds : React with amines to generate imine-linked prodrugs (e.g., tested in MCF-7 cell lines).
Experimental design : - Screen reactivity with nucleophiles (e.g., amines, hydrazines) under varying pH and solvents.
- Use DFT calculations to predict sites for electrophilic attack (C-4 aldehyde vs. C-1 allyloxy).
- Validate bioactivity via in vitro assays (e.g., MIC, IC₅₀) and compare with control compounds .
(Basic) What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- First aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for skin contact .
(Advanced) How do electronic effects of the 3,5-dichloro and allyloxy substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing Cl groups : Activate the benzene ring toward electrophilic substitution at the para position.
- Allyloxy group : Provides a leaving group (allyl cation) under acidic conditions, enabling C-O bond cleavage.
Case study : In Suzuki-Miyaura coupling, the aldehyde group can be protected (e.g., as an acetal) to prevent side reactions. Post-coupling, deprotection yields biaryl aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
